Cas no 916059-53-5 (4-(3-Methylsulfonylaminophenyl)benzoic acid)

4-(3-Methylsulfonylaminophenyl)benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a 3-methylsulfonylaminophenyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methylsulfonylamino moiety enhances metabolic stability and bioavailability, while the carboxylic acid group allows for further derivatization or salt formation. Its well-defined synthetic pathway ensures high purity and consistency, critical for applications in drug discovery and material science. The compound’s balanced polarity and solubility profile facilitate its use in intermediate synthesis, particularly for targeting biologically active molecules. Its structural versatility supports diverse research applications, underscoring its utility in advanced chemical development.
4-(3-Methylsulfonylaminophenyl)benzoic acid structure
916059-53-5 structure
Product Name:4-(3-Methylsulfonylaminophenyl)benzoic acid
CAS No:916059-53-5
MF:C14H13NO4S
MW:291.32232260704
MDL:MFCD18312740
CID:2620678
PubChem ID:11975544
Update Time:2025-06-12

4-(3-Methylsulfonylaminophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • DTXSID80475010
    • SCHEMBL2040073
    • 4-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID
    • 3'-(Methylsulfonamido)-[1,1'-biphenyl]-4-carboxylic acid
    • MFCD18312740
    • 916059-53-5
    • 4-(3-Methylsulfonylaminophenyl)benzoic acid
    • MDL: MFCD18312740
    • Inchi: 1S/C14H13NO4S/c1-20(18,19)15-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(16)17/h2-9,15H,1H3,(H,16,17)
    • InChI Key: AWZFTEGAJRGNJI-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC=C(C=1)C1C=CC(C(=O)O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 291.05652907Da
  • Monoisotopic Mass: 291.05652907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 91.9Ų

4-(3-Methylsulfonylaminophenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB318569-5 g
4-(3-Methylsulfonylaminophenyl)benzoic acid, 95%; .
916059-53-5 95%
5g
€1159.00 2023-04-26
abcr
AB318569-5g
4-(3-Methylsulfonylaminophenyl)benzoic acid, 95%; .
916059-53-5 95%
5g
€1159.00 2025-04-15

4-(3-Methylsulfonylaminophenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:916059-53-5)
Order Number:A1197996
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-(3-Methylsulfonylaminophenyl)benzoic acid

Recent Advances in the Study of 4-(3-Methylsulfonylaminophenyl)benzoic acid (CAS: 916059-53-5) in Chemical Biology and Pharmaceutical Research

The compound 4-(3-Methylsulfonylaminophenyl)benzoic acid (CAS: 916059-53-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and benzoic acid functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. The structural versatility of 4-(3-Methylsulfonylaminophenyl)benzoic acid allows for modifications that can enhance its pharmacokinetic properties and target specificity.

One of the most notable advancements in the study of this compound is its application in the design of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized 4-(3-Methylsulfonylaminophenyl)benzoic acid as a scaffold to develop inhibitors that target specific kinases, such as EGFR and VEGFR, with high selectivity and potency. These findings were published in a recent issue of the Journal of Medicinal Chemistry, where the compound's ability to bind to the ATP-binding site of kinases was elucidated through X-ray crystallography and molecular docking studies.

In addition to its role in kinase inhibition, 4-(3-Methylsulfonylaminophenyl)benzoic acid has also been investigated for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit significant inhibitory effects on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, which is a key regulator of inflammatory responses. These findings suggest that 4-(3-Methylsulfonylaminophenyl)benzoic acid could serve as a valuable lead compound for the development of new anti-inflammatory drugs.

Another area of interest is the compound's potential application in neurodegenerative diseases. Recent preclinical studies have shown that 4-(3-Methylsulfonylaminophenyl)benzoic acid derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. These effects are thought to be mediated through the compound's ability to inhibit amyloid-beta aggregation and reduce oxidative stress. While these results are preliminary, they highlight the broad therapeutic potential of this molecule and warrant further investigation.

The synthesis and optimization of 4-(3-Methylsulfonylaminophenyl)benzoic acid derivatives have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes to produce this compound and its analogs. For instance, a recent patent application disclosed a novel method for the large-scale synthesis of 4-(3-Methylsulfonylaminophenyl)benzoic acid using a one-pot reaction, which significantly reduces production costs and improves yield. Such innovations are critical for facilitating the transition of this compound from the laboratory to clinical applications.

In conclusion, the compound 4-(3-Methylsulfonylaminophenyl)benzoic acid (CAS: 916059-53-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition, anti-inflammatory therapy, and neurodegenerative diseases underscore its potential as a lead compound for drug development. Continued research into its mechanism of action, synthetic optimization, and preclinical evaluation will be essential to fully realize its therapeutic benefits. The recent advancements in this field provide a solid foundation for future studies and highlight the importance of this molecule in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:916059-53-5)
A1197996
Purity:99%
Quantity:5g
Price ($):687.0
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